{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 7.25–7.15 (m, 4H, aromatic H)
- δ 3.72 (s, 2H, N–CH₂–Ph)
- δ 2.90–2.60 (m, 6H, piperidine H and NH₂)
- δ 1.80–1.40 (m, 6H, piperidine CH₂)
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry (MS)
- Molecular ion peak : m/z 238.76 [M+H]⁺ (calculated for C₁₃H₁₉ClN₂).
- Fragmentation pattern: Loss of NH₂ (–17 Da) and chlorophenylmethyl (–125 Da) groups.
Table 2 : Summary of spectroscopic data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 3.72 (s, 2H) | N–CH₂–Ph |
| ¹³C NMR | δ 134.5 | C–Cl (aromatic) |
| IR | 3350 cm⁻¹ | N–H stretch |
| MS | m/z 238.76 | [M+H]⁺ |
Properties
IUPAC Name |
[1-[(3-chlorophenyl)methyl]piperidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-12-5-3-4-11(8-12)10-16-7-2-1-6-13(16)9-15/h3-5,8,13H,1-2,6-7,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXJFIYVRMSOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination Approach
This method involves the nucleophilic substitution of a suitable piperidine precursor with a (3-chlorophenyl)methyl halide, followed by introduction or unmasking of the methanamine group.
Step 1: N-alkylation of piperidine
The piperidine nitrogen is alkylated with 3-chlorobenzyl chloride or bromide under basic conditions (e.g., potassium carbonate or sodium hydride in an aprotic solvent such as DMF or THF). This yields N-(3-chlorobenzyl)piperidine intermediates.Step 2: Introduction of the methanamine group at C-2
The 2-position of the piperidine ring is functionalized via lithiation or directed metalation, followed by reaction with electrophilic aminomethylating agents or via reductive amination using formaldehyde and ammonia or amine sources.Step 3: Purification
The final product is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to achieve high purity.
This approach is straightforward but requires careful control of regioselectivity and reaction conditions to avoid over-alkylation or side reactions.
Use of Protected Piperidine Intermediates
To improve selectivity and yield, protection strategies are employed:
Step 1: Protection of the piperidine nitrogen
The nitrogen is protected with a group such as 4-methoxybenzyl (PMB) to prevent undesired reactions during subsequent steps.Step 2: Functionalization at C-2
The protected piperidine is lithiated at the 2-position and reacted with electrophiles (e.g., bromomethyl derivatives) to introduce the methanamine precursor.Step 3: N-alkylation with 3-chlorobenzyl halide
The protected amine is then alkylated with 3-chlorobenzyl halide under controlled conditions.Step 4: Deprotection
The PMB group is removed using oxidative conditions (e.g., cerium ammonium nitrate in acetonitrile/water), yielding the free amine.Step 5: Final purification
The compound is purified by reversed-phase chromatography.
This method enhances regioselectivity and reduces side reactions, leading to higher purity products.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The choice of protecting groups and reaction conditions critically affects yield and purity. For instance, PMB protection enables selective functionalization and clean deprotection with cerium ammonium nitrate.
Microwave-assisted reactions for coupling piperidine derivatives with aromatic halides (e.g., chloroquinolines) have been shown to improve reaction rates and reduce side products, which may be extrapolated to similar alkylation reactions with 3-chlorobenzyl halides.
Purification challenges arise due to product degradation during chromatographic steps, necessitating optimized protocols such as reversed-phase chromatography and careful acid-base work-up.
Although direct biological activity data for {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine is limited, analogues with piperidine and chlorophenyl motifs have shown various biological activities, suggesting the importance of precise synthetic control for potential pharmacological applications.
Chemical Reactions Analysis
Types of Reactions
{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium hydroxide, other nucleophiles, solvents like water or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine has several notable applications in scientific research:
Chemistry
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.
Biology
Research has indicated potential interactions with biological systems, particularly regarding enzyme inhibition and receptor binding. The compound's structural characteristics make it suitable for studying its effects on specific biological targets.
Medicine
Investigations into its therapeutic effects have revealed its potential as a precursor in pharmaceutical development. The compound is being explored for its role in synthesizing drugs targeting various medical conditions.
Industry
In industrial settings, this compound is utilized in producing specialty chemicals and materials, highlighting its versatility beyond academic research.
Case Studies
Research studies focusing on this compound have explored its potential therapeutic applications:
- Enzyme Inhibition Studies : Investigations have shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its utility in drug design.
- Receptor Binding Affinity : Studies assessing the binding affinity of this compound to various receptors have indicated promising results for developing new pharmacological agents.
Mechanism of Action
The mechanism of action of {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, leading to changes in their activity .
Comparison with Similar Compounds
Key Structural Features
The compound’s activity is influenced by:
- Piperidine ring : Provides conformational flexibility and a basic nitrogen for hydrogen bonding.
- Methanamine group: Acts as a hydrogen bond donor/acceptor, critical for target interactions.
Comparison Table
*Calculated from formula C₁₃H₁₉ClN₂.
†Calculated from C₁₃H₁₇Cl₂N₂.
‡Calculated from C₁₂H₁₅ClN₂.
§Calculated from C₁₂H₁₈ClN₃.
Functional Insights
- In contrast, the 3,4-dichlorophenyl analog () may exhibit stronger van der Waals interactions due to higher halogen content .
- Ring Modifications : Replacing piperidine with cyclopentane () reduces conformational flexibility, which could limit binding to targets requiring induced-fit mechanisms .
Biological Activity
{1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine, a compound characterized by its piperidine ring and chlorophenyl group, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring attached to a chlorophenyl group at one position and a methylamine group at another. This structural arrangement is significant as it influences the compound's interaction with biological targets.
The exact mechanism of action for this compound remains underexplored. However, it is hypothesized that the compound may interact with specific receptors or enzymes, acting either as an inhibitor or activator depending on the biological context. This interaction can lead to alterations in cellular pathways and biological functions .
Biological Activities
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds often show antibacterial properties. The presence of halogen substituents, such as chlorine in the chlorophenyl group, is believed to enhance these activities .
- Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit enzymes like acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .
- Potential Antimalarial Effects : Related compounds have shown promise against Plasmodium falciparum, suggesting that structural analogs may also possess antimalarial properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | AChE inhibition; potential for neuroprotection | |
| Antimalarial | Activity against Plasmodium falciparum |
Case Study: Antimicrobial Evaluation
A study evaluated a series of piperidine derivatives, including those structurally similar to this compound. The results indicated significant antibacterial activity against multiple strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Case Study: Enzyme Inhibition
In vitro assays demonstrated that certain piperidine derivatives can effectively inhibit AChE, which is essential in managing conditions such as Alzheimer's disease. The selectivity index for these compounds was notably high, indicating their potential utility in therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for {1-[(3-Chlorophenyl)methyl]piperidin-2-yl}methanamine, and how can purity be optimized?
Methodological Answer:
- Multi-step synthesis : Start with reductive amination of a piperidine precursor (e.g., piperidin-2-one) with 3-chlorobenzylamine, followed by functionalization of the methanamine group. Use catalysts like sodium cyanoborohydride for selective reduction .
- Purity optimization : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Monitor intermediates by TLC (Rf ~0.3–0.5 in 10% MeOH/DCM) .
Q. How can the compound’s structural integrity and stereochemistry be validated?
Methodological Answer:
- Spectroscopic techniques :
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if stereocenters are present .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
- Receptor binding assays : Screen against CNS targets (e.g., serotonin/dopamine transporters) due to structural similarity to psychoactive piperidine derivatives. Use radioligand displacement (e.g., [³H]paroxetine for SERT) .
- Cytotoxicity : Perform MTT assays in HEK-293 or HepG2 cells at 1–100 µM to assess baseline toxicity .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, ring expansion) impact biological activity?
Methodological Answer:
Q. What computational methods are effective for predicting target binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., glycine transporter 1, PDB: 4XP4). Focus on piperidine-amine interactions with Asp/Glu residues in binding pockets .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Monitor RMSD (<2.0 Å indicates stable binding) .
Q. How can enantiomer-specific activity be evaluated in vivo?
Methodological Answer:
- Pharmacokinetics : Administer separated enantiomers (via chiral HPLC) to rodent models. Measure plasma half-life (LC-MS/MS) and brain penetration (microdialysis) .
- Behavioral assays : Test anxiolytic/antidepressant effects in forced swim or elevated plus maze tests. Compare dose-response curves between enantiomers .
Q. What strategies resolve contradictions in reported activity data across studies?
Methodological Answer:
- Meta-analysis : Normalize data using parameters like % inhibition at 10 µM or pIC50. Identify outliers via Grubbs’ test (α=0.05).
- Experimental replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
Data Gaps and Future Directions
Q. What critical data are missing for this compound?
- Toxicokinetics : No in vivo ADME data (e.g., CYP450 inhibition, metabolite profiling).
- Target deconvolution : Limited proteome-wide binding studies (e.g., thermal shift assays).
Recommendations : - Prioritize CRISPR-Cas9 screens to identify genetic vulnerabilities linked to the compound .
- Use cryo-EM for high-resolution target-ligand structural analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
